6-Fluoro-2-méthylquinazolin-4-ol

Vue d'ensemble

Description

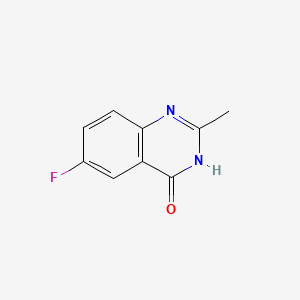

6-Fluoro-2-methylquinazolin-4-ol is an organofluorine compound that belongs to the quinazoline family. It is characterized by a quinazoline core structure with a fluorine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position.

Applications De Recherche Scientifique

6-Fluoro-2-methylquinazolin-4-ol has a wide range of applications in scientific research, including:

Analyse Biochimique

Biochemical Properties

6-Fluoro-2-methylquinazolin-4-ol plays a significant role in biochemical reactions. It interacts with enzymes such as poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase), inhibiting their activity . The nature of these interactions is competitive, meaning 6-Fluoro-2-methylquinazolin-4-ol competes with the substrate for the active site of the enzyme .

Molecular Mechanism

The molecular mechanism of 6-Fluoro-2-methylquinazolin-4-ol involves binding interactions with biomolecules and changes in gene expression. It has been observed to interact with titanium oxide nanoparticles (TiO2 NPs), revealing a mix of static and dynamic fluorescence quenching mechanisms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methylquinazolin-4-ol can be achieved through several methods, including:

Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

Metal-mediated reaction: Transition metals such as palladium or copper can be used as catalysts to facilitate the formation of the quinazoline ring.

Ultrasound-promoted reaction: Ultrasound energy can be used to enhance the reaction rate and yield.

Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to facilitate the transfer of reactants between different phases, improving reaction efficiency.

Industrial Production Methods

Industrial production of 6-Fluoro-2-methylquinazolin-4-ol typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact. Microwave-assisted and metal-mediated reactions are often preferred due to their efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoro-2-methylquinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 6-Fluoro-2-methylquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased potency. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinazolinone: Similar structure but lacks the fluorine atom at the 6th position.

2-Methylquinazolin-4-ol: Similar structure but lacks the fluorine atom.

6-Fluoroquinazolin-4-ol: Similar structure but lacks the methyl group at the 2nd position

Uniqueness

6-Fluoro-2-methylquinazolin-4-ol is unique due to the presence of both the fluorine atom and the methyl group, which enhance its chemical reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group influences its binding affinity and selectivity towards biological targets .

Activité Biologique

6-Fluoro-2-methylquinazolin-4-ol is an organofluorine compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-Fluoro-2-methylquinazolin-4-ol features a quinazoline core structure with a fluorine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position. This unique configuration enhances its reactivity and biological activity.

Enzyme Inhibition

The compound has been shown to interact with various enzymes, notably:

- Poly(ADP-ribose) synthetase : It acts as a potent inhibitor with a Ki value of approximately 1.1 μM, demonstrating its potential in cancer therapy by hindering DNA repair mechanisms .

- Mammalian aspartate transcarbamylase (ATCase) : Inhibition occurs in a concentration-dependent manner, with effective dosages observed in both in vitro and in vivo studies .

The biological activity of 6-Fluoro-2-methylquinazolin-4-ol is primarily attributed to its binding interactions with target biomolecules. The fluorine atom enhances lipophilicity and metabolic stability, leading to increased binding affinity to active sites on enzymes or receptors. This interaction can block substrate access or alter enzyme conformation, inhibiting their function effectively .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic potential of 6-Fluoro-2-methylquinazolin-4-ol against various cancer cell lines:

| Cell Line | IC50 (μM) after 48h | IC50 (μM) after 72h |

|---|---|---|

| HCT116 | 10.72 | 5.33 |

| MCF-7 | 21.29 | Not specified |

| HepG2 | 17.48 | 7.94 |

The compound exhibited moderate to good cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Comparative Analysis with Related Compounds

When compared to similar quinazoline derivatives, such as 2-Methylquinazolin-4-ol and other fluorinated compounds, 6-Fluoro-2-methylquinazolin-4-ol demonstrates enhanced biological activity due to the synergistic effects of the fluorine and methyl groups. This uniqueness contributes to its increased potency against various biological targets .

Case Studies and Research Applications

- Anticancer Research : The compound has been utilized as a scaffold for synthesizing new anticancer agents, showing promise in targeting multiple cancer pathways.

- Enzyme Studies : Its role as an enzyme inhibitor makes it valuable in biochemical research aimed at understanding metabolic pathways and developing therapeutic strategies for diseases involving enzyme dysregulation.

- Drug Development : Ongoing research is focused on modifying the structure of 6-Fluoro-2-methylquinazolin-4-ol to enhance its efficacy and selectivity for specific targets within cancer cells .

Propriétés

IUPAC Name |

6-fluoro-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUNYJURDZUDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674257 | |

| Record name | 6-Fluoro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194473-04-6 | |

| Record name | 6-Fluoro-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194473-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.